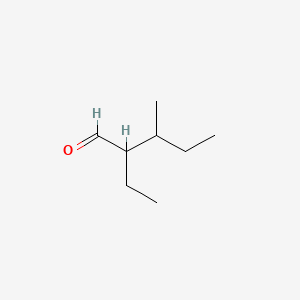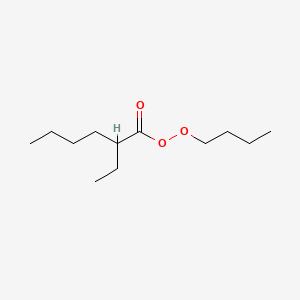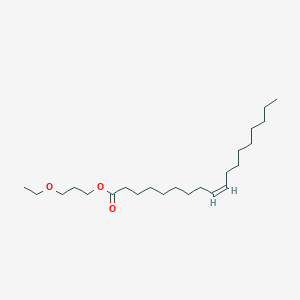
3-Ethoxypropyl oleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxypropyl oleate is an ester derived from oleic acid and 3-ethoxypropanol. It is a compound that finds applications in various fields due to its unique chemical properties. Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils, while 3-ethoxypropanol is an alcohol with an ether group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxypropyl oleate typically involves the esterification of oleic acid with 3-ethoxypropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction can be represented as follows:
Oleic Acid+3-EthoxypropanolH2SO43-Ethoxypropyl Oleate+Water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous esterification processes. These processes involve the use of large reactors where oleic acid and 3-ethoxypropanol are continuously fed, and the esterification reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxypropyl oleate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to oleic acid and 3-ethoxypropanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oleic acid derivatives and 3-ethoxypropanol derivatives.
Reduction: Alcohols corresponding to the ester.
Hydrolysis: Oleic acid and 3-ethoxypropanol.
Aplicaciones Científicas De Investigación
3-Ethoxypropyl oleate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of lubricants, surfactants, and emulsifiers.
Mecanismo De Acción
The mechanism of action of 3-ethoxypropyl oleate involves its interaction with biological membranes and enzymes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can be hydrolyzed by esterases to release oleic acid and 3-ethoxypropanol, which can then participate in various metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl Oleate: An ester of oleic acid and methanol.
Ethyl Oleate: An ester of oleic acid and ethanol.
Propyl Oleate: An ester of oleic acid and propanol.
Uniqueness
3-Ethoxypropyl oleate is unique due to the presence of the ethoxy group in the alcohol moiety, which imparts different solubility and reactivity characteristics compared to other oleate esters. This makes it particularly useful in applications where specific solubility and reactivity profiles are required.
Propiedades
Número CAS |
69632-99-1 |
|---|---|
Fórmula molecular |
C23H44O3 |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
3-ethoxypropyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C23H44O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(24)26-22-19-21-25-4-2/h11-12H,3-10,13-22H2,1-2H3/b12-11- |
Clave InChI |
PXAIQGGUEIOZRE-QXMHVHEDSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCCOCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


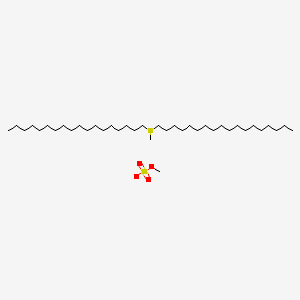
![6-Azidotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B12661881.png)
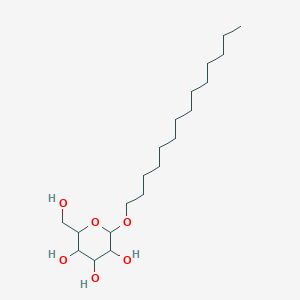

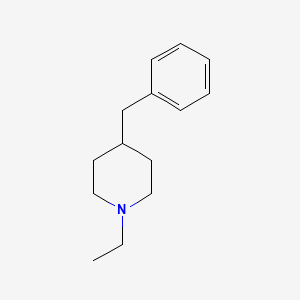



![5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde](/img/structure/B12661920.png)



